molecular formula C9H16N2 B13802594 Octahydro-2,6-methanopyrido[1,2-a]pyrazine CAS No. 7198-49-4

Octahydro-2,6-methanopyrido[1,2-a]pyrazine

Cat. No.: B13802594
CAS No.: 7198-49-4
M. Wt: 152.24 g/mol
InChI Key: CSIZQDQNKWZUHD-UHFFFAOYSA-N
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Description

2,6-Methano-2H-pyrido[1,2-a]pyrazine,octahydro-(8CI) is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural framework, which includes a fused bicyclic system. The compound’s pharmacophoric properties make it a valuable target for drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Methano-2H-pyrido[1,2-a]pyrazine,octahydro-(8CI) can be achieved through various synthetic routes. One notable method involves a serendipitous one-pot synthesis via a nitro-Mannich reaction. This reaction leads to the formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core, representing the shortest access to this pharmacologically relevant heterobicyclic system .

Another approach involves a multi-step synthesis starting from ethyl 1,4-dibenzylpiperazine-2-carboxylate, which undergoes several transformations to yield the desired compound . Additionally, peptide synthesis approaches have been employed, sequentially forming the piperazine rings by lactamization of α-amino acid precursors .

Industrial Production Methods

Industrial production methods for 2,6-Methano-2H-pyrido[1,2-a]pyrazine,octahydro-(8CI) are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications, ensuring efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2,6-Methano-2H-pyrido[1,2-a]pyrazine,octahydro-(8CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2,6-Methano-2H-pyrido[1,2-a]pyrazine,octahydro-(8CI), each with unique pharmacological properties .

Properties

CAS No.

7198-49-4

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

1,8-diazatricyclo[5.3.1.03,8]undecane

InChI

InChI=1S/C9H16N2/c1-2-8-6-10-4-5-11(8)9(3-1)7-10/h8-9H,1-7H2

InChI Key

CSIZQDQNKWZUHD-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN3CCN2C(C1)C3

Origin of Product

United States

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